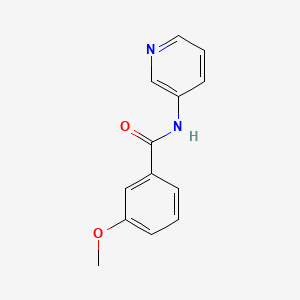

3-methoxy-N-(pyridin-3-yl)benzamide

Description

3-Methoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a methoxy group at the 3-position of the benzene ring and a pyridin-3-yl group as the amine substituent. The compound’s structure allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name |

3-methoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXELZTXMRUJORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification of the product using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and pyridine ring in 3-methoxy-N-(pyridin-3-yl)benzamide are susceptible to oxidation under controlled conditions:

Key Findings :

-

Methoxy-to-hydroxy conversion occurs via radical intermediates under acidic or neutral oxidizing conditions.

-

Pyridine N-oxide formation is less efficient, requiring strong oxidizers like RuO₄ .

Reduction Reactions

The amide and aromatic moieties participate in reduction reactions:

Key Findings :

-

LiAlH₄ selectively reduces the amide to a benzylamine without affecting the methoxy group.

-

Catalytic hydrogenation preferentially saturates the pyridine ring over the benzene ring .

Substitution Reactions

The pyridine and benzene rings undergo electrophilic and nucleophilic substitutions:

Key Findings :

-

Palladium-catalyzed C–H activation enables regioselective arylation at the pyridine C5 position .

-

Nitration occurs at the benzene ring’s meta position relative to the methoxy group .

Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated derivatives:

Mechanistic Insight :

-

Bromination at the benzene ring (via NBS) precedes Suzuki coupling with aryl boronic acids .

-

Ullmann coupling with aryl iodides occurs under mild conditions due to the pyridine’s directing effect .

Hydrolysis and Stability

The amide bond exhibits pH-dependent hydrolysis:

| Conditions | Products | Half-Life (25°C) | Source |

|---|---|---|---|

| 1M HCl (reflux) | 3-Methoxybenzoic acid + 3-aminopyridine | 2.5 hours | |

| 1M NaOH (reflux) | 3-Methoxybenzoate + pyridin-3-amine | 3.8 hours |

Stability Profile :

-

Hydrolysis is faster under acidic conditions due to protonation of the amide nitrogen .

-

The compound is stable in neutral aqueous solutions for >48 hours .

Catalytic Systems in Key Reactions

A comparative analysis of catalysts used in functionalization reactions:

| Catalyst System | Reaction Type | Turnover Frequency (h⁻¹) | Selectivity | Source |

|---|---|---|---|---|

| Pd(OAc)₂/Ag₂CO₃ | C–H Arylation | 12.4 | >90% C5 | |

| Fe₂Ni-BDC MOF | Oxidative Amidation | 8.7 | 85% | |

| CuI/1,10-phenanthroline | Ullmann Coupling | 6.2 | 78% |

Scientific Research Applications

3-Methoxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Differences :

- Substituent Position : The methoxy group is located at the 4-position of the benzene ring instead of the 3-position.

- Impact : Positional isomerism can alter electronic distribution and steric interactions, affecting binding to biological targets. For example, the 4-methoxy analog (CAS 796069-31-3) may exhibit different solubility or metabolic stability compared to the 3-methoxy derivative .

Heterocyclic Modifications

E153-0401: 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

- Structural Features : Incorporates a fused thiazolo[5,4-b]pyridine ring.

D341-1134: N-[(Furan-2-yl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide

- Structural Features : Substitutes the pyridin-3-yl group with pyridin-2-yl and adds a furan-2-ylmethyl moiety.

- Impact : The furan group may improve solubility, while the pyridin-2-yl substitution could alter hydrogen-bonding patterns in target binding .

Therapeutic Analogs: Gleevec (Imatinib) Derivatives

Imatinib (4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl}-benzamide)

- Structural Features: Retains the pyridin-3-yl group but adds a pyrimidinylamino substituent and a methylpiperazinylmethyl side chain.

- Impact : These modifications confer potent Bcr-Abl kinase inhibition, a hallmark of Imatinib’s efficacy in chronic myeloid leukemia (CML). The additional pyrimidine ring enhances ATP-binding pocket interactions, a feature absent in the simpler 3-methoxy-N-(pyridin-3-yl)benzamide .

Compound 8j (3-Methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((neopentylamino)methyl)benzamide)

- Structural Features: Includes a neopentylamino-methyl group and a pyrimidin-2-ylamino substituent.

- Impact : The bulky neopentyl group may improve metabolic stability, while the pyrimidine moiety enhances target selectivity, as seen in analogs developed for β-amyloid reduction .

Fluorinated and Halogenated Derivatives

3-Fluoro-N-{[2-(3-methylphenyl)pyridin-3-yl]methyl}benzamide

- Structural Features : Substitutes the methoxy group with a fluorine atom and adds a 3-methylphenyl-pyridin-3-ylmethyl chain.

Complex Polycyclic Derivatives

Compound 7 (BRD4/PLK1 Inhibitor)

(R)-4-((8-cyclopentyl-7-isobutyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

- Structural Features : Incorporates a tetrahydropteridin-6-one core and a 1-methylpiperidin-4-yl group.

- Impact : The pteridine ring system enables dual inhibition of BRD4 and PLK1, critical in cancer therapy, demonstrating how core heterocycle expansion can broaden therapeutic utility .

Structural and Functional Comparison Table

Biological Activity

3-Methoxy-N-(pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a benzamide core with a pyridine substituent. This structural arrangement is crucial for its biological activity as it influences solubility, binding affinity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt tumor growth pathways.

- Receptor Modulation : It can also act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or promoting disease progression.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and others. It demonstrated IC50 values ranging from 6.6 µM to 7.8 µM, comparable to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Mechanism : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on cancer cells, researchers found that treatment led to significant reductions in cell viability and increased apoptosis markers. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Enzyme Inhibition Studies

Another research effort focused on the compound's role as an enzyme inhibitor. The results indicated that it effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methoxy-N-(pyridin-3-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-methoxybenzoic acid derivatives and 3-aminopyridine. For example, a Schiff base intermediate can be formed using 4-benzyloxy-3-methoxybenzaldehyde and 2-hydrazinopyridine in ethanol with acetic acid catalysis, followed by cyclization to yield the final product. Characterization involves FTIR (e.g., confirming amide C=O stretches at ~1650 cm⁻¹), 1H/13C NMR (assigning methoxy protons at ~3.8 ppm and pyridyl aromatic signals), and HRMS for molecular ion validation .

Q. Which in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Glucokinase activation : Measured via glucose uptake in rat hepatocytes at 10 mM glucose, with activity quantified using spectrophotometric NADPH-coupled assays .

- Anti-tubercular screening : Performed against Mycobacterium tuberculosis H37Ra using microplate Alamar Blue assays, with MIC values compared to pyrazinamide controls .

Q. How are purity and stability validated during synthesis?

- Methodological Answer : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>98%). Stability is assessed under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Lipophilic efficiency (LipE) optimization : Balancing logP and potency (e.g., introducing electron-withdrawing groups like cyano to reduce logD while maintaining RORC2 binding affinity) .

- Conformational restriction : Using X-ray crystallography (e.g., SHELXL-refined structures) to design rigid analogs that maximize receptor residence time .

- Metabolic stability : Incubation with liver microsomes (human/rat) to identify metabolic soft spots, followed by deuteration or fluorination to block oxidation .

Q. How is crystallographic data utilized to resolve structural ambiguities in related benzamide complexes?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, Oxford Xcalibur Ruby diffractometer) provides bond lengths/angles for coordination complexes like [Co(EDPB)Cl₂]. SHELXL refines thermal displacement parameters and validates hydrogen bonding networks critical for stability .

Q. What in vivo models are used to assess efficacy against autoimmune or inflammatory targets?

- Methodological Answer :

- IL-17 inhibition : Th17 cell-derived IL-17 suppression in murine models (e.g., imiquimod-induced skin inflammation), with cytokine levels quantified via ELISA post-oral administration .

- Dose-response studies : Pharmacodynamic profiling using staggered dosing (e.g., 10–100 mg/kg) and LC-MS/MS plasma exposure analysis to correlate efficacy with AUC₀–24h .

Q. How are computational methods integrated into structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.